3'-(Aminomethyl)-3'-deoxyadenosine
Description
Properties
CAS No. |
522608-00-0 |
|---|---|
Molecular Formula |
C11H16N6O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-4-(aminomethyl)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c12-1-5-6(2-18)20-11(8(5)19)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1 |
InChI Key |
PABMMPANDATMIF-HUKYDQBMSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)CN)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)CN)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Aminomethyl 3 Deoxyadenosine and Its Derivatives
Strategies for the Stereoselective Construction of the Modified Ribofuranosyl Moiety
Introduction of Aminomethyl Functionality at Specific Positions
The introduction of the aminomethyl group at the 3'-position of the ribose sugar is a key modification that defines 3'-(aminomethyl)-3'-deoxyadenosine. This functionalization is often achieved through a series of stereocontrolled reactions starting from readily available carbohydrate precursors like D-ribose. nih.gov A common strategy involves the conversion of a diol intermediate to a bromoacetate, which then undergoes substitution with an azide, a precursor to the amine. nih.gov Specifically, the regioselective opening of an acylinium ion with bromide, followed by treatment with sodium azide, has been shown to be an effective method for introducing the 3'-amino functionality. nih.gov This process can proceed through both a direct SN2 reaction and via an acylinium ion intermediate. nih.gov
Another approach involves the synthesis of a 3'-azido derivative from adenosine (B11128) through a 3'-oxidation/reduction/substitution sequence. nih.gov This key intermediate can then be reduced to the desired 3'-amino group. The choice of reagents and reaction conditions is crucial to ensure the desired stereochemistry at the 3'-position.
Protecting Group Chemistry for Selective Functionalization
The synthesis of complex molecules like this compound relies heavily on the use of protecting groups to ensure that specific functional groups react in a controlled and predictable manner. wikipedia.org Protecting groups are temporarily introduced into a molecule to prevent a functional group from reacting while chemical modifications are made elsewhere in the molecule. wikipedia.orgresearchgate.net
In nucleoside synthesis, the hydroxyl groups of the ribose sugar and the exocyclic amino group of the adenine (B156593) base are typically protected. nih.govmdpi.com Common protecting groups for the 5'- and 2'-hydroxyl groups include dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) ethers, respectively. nih.govnih.gov The amino group of adenine is often protected with a benzoyl (Bz) or isobutyryl (iBu) group. nih.govmdpi.com The strategic application and subsequent removal of these protecting groups allow for the selective functionalization of the nucleoside at specific positions. wikipedia.org For instance, the use of a hydrophobic silyl (B83357) group at the 5'-position can facilitate the extraction and isolation of synthetic intermediates. nih.gov
Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in multistep syntheses. wikipedia.org For example, an acid-labile DMT group can be removed without affecting a base-labile acyl protecting group or a fluoride-labile silyl ether. This allows for a stepwise and controlled manipulation of the molecule. wikipedia.orgnih.gov
Glycosidic Bond Formation with Adenine Base
The formation of the N-glycosidic bond, which connects the modified ribofuranosyl moiety to the adenine base, is a pivotal step in the synthesis of this compound. quora.com This reaction involves the coupling of a suitable glycosyl donor, typically a protected and activated form of the modified sugar, with the nucleobase. nih.gov
Several methods have been developed for the stereoselective formation of β-glycosidic bonds. One common approach is the Vorbrüggen glycosylation, which utilizes a silylated nucleobase and a peracylated sugar in the presence of a Lewis acid catalyst. Another method involves the use of a glycosyl halide or triflate as the glycosyl donor.
More direct approaches have also been explored, such as the one-pot synthesis of nucleosides from unprotected or 5-O-monoprotected ribose under Mitsunobu conditions. acs.org While this method can be effective, careful control of reaction conditions is necessary to achieve the desired furanoside isomer, which is essential for most biological applications. acs.org The use of a labile protecting group at the primary position of the ribose can help to lock the sugar in the furanose form. acs.org
Solution-Phase Synthesis Approaches for Nucleoside Scaffold Assembly
Solution-phase synthesis offers a versatile platform for the construction of the fundamental nucleoside scaffold of this compound and its analogs. nih.govnih.gov This approach allows for the synthesis of larger quantities of the target compound and provides flexibility in the purification and characterization of intermediates at each step.
A typical solution-phase synthesis begins with the preparation of the modified sugar and the protected nucleobase. These two components are then coupled to form the protected nucleoside. Subsequent deprotection steps yield the final product. For example, a series of lipophilic 9-(3'-alkyl-3'-deoxy-β-D-ribofuranosyl)adenines were synthesized from the corresponding branched sugars via a titanium chloride-catalyzed ribosylation of chloromercuri-6-benzamidopurine. nih.gov
Solution-phase methods have also been employed to synthesize puromycin (B1679871) analogues, which are derivatives of 3'-amino-3'-deoxyadenosine (B1194517). nih.gov In one such synthesis, the key 3'-azido derivative was obtained through a 3'-oxidation/reduction/substitution procedure, and a modified purification protocol was developed for the oxidation step on a larger scale. nih.gov The coupling of an Fmoc-protected amino acid with the fully protected 3'-amino-3'-deoxyadenosine yielded the desired aminoacylated compounds in high yields. nih.gov
Solid-Phase Synthetic Techniques for Conjugate and Analog Preparation
Solid-phase synthesis has revolutionized the preparation of oligonucleotide conjugates and analogs of modified nucleosides like this compound. mdpi.comnih.gov In this technique, the growing oligonucleotide chain is attached to an insoluble solid support, and reagents are added in solution. utupub.fi After each reaction step, excess reagents and byproducts are simply washed away, greatly simplifying the purification process. utupub.fi
This methodology is particularly well-suited for the automated synthesis of oligonucleotides and allows for the site-specific incorporation of modified nucleosides. mdpi.comnih.gov For instance, solid-phase synthesis has been used to prepare nucleobase and ribose-modified inosine (B1671953) nucleoside analogues. nih.gov
Utilizing Phosphoramidite (B1245037) Chemistry for Oligonucleotide Conjugates
Phosphoramidite chemistry is the gold standard for the chemical synthesis of oligonucleotides and is widely used for the incorporation of modified nucleosides into DNA and RNA strands. twistbioscience.comnih.gov This method utilizes nucleoside phosphoramidites, which are activated derivatives of nucleosides that can be efficiently coupled to the growing oligonucleotide chain. twistbioscience.com
The synthesis of the this compound phosphoramidite building block is a crucial first step for its incorporation into oligonucleotides. This involves protecting the various functional groups of the modified nucleoside and then phosphitylating the 3'-hydroxyl group. For example, 5'-O-DMT-N6-Benzoyl-2'-Deoxyadenosine-CE Phosphoramidite is a commercially available building block used in DNA synthesis. broadpharm.com The development of phosphoramidite reagents for base-labile oligonucleotides modified with a linear aminoalkyl linker at the 3'-end has also been reported. nih.gov
The phosphoramidite approach involves a four-step reaction cycle: detritylation (removal of the 5'-DMT protecting group), coupling of the phosphoramidite to the free 5'-hydroxyl group, capping of any unreacted hydroxyl groups, and oxidation of the newly formed phosphite (B83602) triester to a more stable phosphate (B84403) triester. mdpi.com This cycle is repeated until the desired oligonucleotide sequence is assembled. The high coupling efficiency of phosphoramidites, often exceeding 99%, allows for the synthesis of long oligonucleotides with high fidelity. twistbioscience.com
Immobilized Supports for Mechanistic Investigations
The use of immobilized supports, particularly in a solid-phase format, offers a powerful strategy for conducting chemical reactions and for studying the mechanisms of action of bioactive molecules like nucleoside analogues. This approach allows for the use of standard organic reaction conditions with reagents that might otherwise be incompatible with unprotected biological molecules in solution. plos.org
A prime example of this methodology is the use of solid-phase synthesis for creating peptide-DNA conjugates. plos.org In this system, an oligonucleotide is attached to a solid support, and peptides are synthesized directly on it using standard 9-fluorenylmethyoxycarbonyl (Fmoc)-based chemistry. This demonstrates that complex chemical transformations can be rendered compatible with unprotected nucleic acids. plos.org This solid-phase format simplifies purification, as excess reagents and byproducts can be washed away, leaving the desired product attached to the support. plos.org The efficiency of such solid-phase couplings can be very high, with yields for each amino acid addition often exceeding 90%. plos.org
This principle is extendable to the study of this compound and its derivatives. For instance, a nucleoside analogue could be immobilized on a support to investigate its interaction with enzymes or other binding partners. Affinity purification techniques, where molecules are captured by "immobilized bait proteins," utilize this principle to isolate and study interacting partners. nih.gov Similarly, methods like translating ribosome affinity purification (TRAP) have been developed to study protein synthesis by utilizing stalled ribosomes, a technique that relies on immobilization principles. nih.gov These methodologies provide a framework for using immobilized versions of this compound to probe its biological targets and mechanisms of action in a controlled environment.
Chemo-Enzymatic Synthesis and Biocatalytic Transformations
Chemo-enzymatic synthesis combines the precision of biocatalysts with the flexibility of traditional organic chemistry to create complex molecules. This approach is particularly valuable in nucleoside chemistry, where enzymes can provide high regio- and stereoselectivity that is difficult to achieve through purely chemical means.
Enzymes are also critical in the biocatalytic transformations that determine the activity and fate of these nucleosides. For example, 3'-amino-3'-deoxyadenosine can be enzymatically converted into its corresponding 5'-triphosphate (3'-amino-3'-deoxyATP) by cellular kinases. nih.gov This activated form can then be incorporated into the 3'-terminus of transfer RNA (tRNA) by tRNA synthetases. nih.gov The resulting modified tRNA, with a stable amide bond instead of the usual ester linkage, can participate in protein synthesis but acts as a terminator because the ribosome cannot cleave the robust amide bond. nih.gov
The following table summarizes key biocatalytic transformations relevant to the derivatives of 3'-deoxyadenosine:
| Enzyme/System | Substrate | Transformation | Significance | Reference |
| Cellular Kinases | 3'-amino-3'-deoxyadenosine | Phosphorylation to 3'-amino-3'-deoxyadenosine 5'-triphosphate | Activation of the nucleoside analogue to its biologically active form. | nih.gov |
| Phenylalanyl tRNA Synthetase | 3'-amino-3'-deoxyATP-modified tRNA | Aminoacylation with phenylalanine onto the 3'-amino group | Demonstrates that the modified tRNA is a substrate for enzymes involved in protein synthesis. | nih.gov |
| Ribosome | Phenylalanyl-3'-amino-3'-deoxy tRNA | Peptide bond formation (acceptor activity) but failure of bond cleavage (no donor activity) | Acts as a chain terminator of protein synthesis, explaining its antibiotic/biological effect. | nih.gov |
| Adenosine Kinase (ADK) | 3'-deoxyadenosine (Cordycepin) | Rate-limiting phosphorylation to 3'-dAMP | A key step for the activation of cordycepin (B1669437), which can be bypassed by ProTide technology. | ed.ac.uk |
| Cellular Esterases/Hydrolases | NUC-7738 (ProTide of 3'-deoxyadenosine) | Cleavage of the phosphoramidate (B1195095) motif | Intracellular release of the active monophosphorylated drug, enhancing bioavailability and efficacy. | ed.ac.uk |
This chemo-enzymatic approach, leveraging both targeted chemical modifications and specific enzymatic transformations, represents a sophisticated and powerful strategy for the development and investigation of nucleoside analogues like this compound.
Detailed Structural Characterization and Conformational Analysis
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of novel compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy collectively provide a detailed picture of the atomic connectivity, molecular weight, and functional groups present in the molecule.
High-Resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For a compound like 3'-(Aminomethyl)-3'-deoxyadenosine, both ¹H and ¹³C NMR would be crucial for structural confirmation.
Adenine (B156593) Base Protons: Signals corresponding to the H-2 and H-8 protons of the adenine ring.
Ribose Sugar Protons: A set of signals for the protons on the deoxyribose ring (H-1', H-2', H-3', H-4', and H-5'). The chemical shift and coupling patterns of these protons would be indicative of the sugar pucker conformation.
Aminomethyl Group Protons: A distinct signal corresponding to the methylene protons of the aminomethyl group at the 3' position.
Amine Protons: Signals for the protons of the primary amine at the 3'-aminomethyl group and the exocyclic amine of the adenine base, which may be broad and their chemical shifts dependent on the solvent and concentration.
Similarly, the ¹³C NMR spectrum would provide key information about the carbon framework of the molecule, with distinct signals for each carbon atom in the adenine base, the deoxyribose sugar, and the aminomethyl group.
A representative, though not specific, data table for the expected NMR signals is provided below for illustrative purposes.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 (Adenine) | 8.0 - 8.5 | 152 - 154 |
| H-8 (Adenine) | 8.2 - 8.7 | 139 - 141 |
| H-1' (Ribose) | 5.8 - 6.3 | 88 - 92 |
| H-2' (Ribose) | 2.5 - 3.0 | 39 - 43 |
| H-3' (Ribose) | 4.0 - 4.5 | 50 - 55 |
| H-4' (Ribose) | 4.2 - 4.7 | 84 - 88 |
| H-5' (Ribose) | 3.6 - 4.0 | 61 - 65 |
Note: This is a generalized prediction and actual values may vary.
High-Resolution Mass Spectrometry is essential for accurately determining the molecular weight and elemental composition of a compound. For this compound, HRMS would be used to validate its molecular formula, which is C₁₁H₁₆N₆O₃. The expected exact mass would be calculated and compared to the experimentally determined value, with a very small mass error providing strong evidence for the correct molecular formula.
For the related compound, 3'-amino-3'-deoxyadenosine (B1194517) (C₁₀H₁₄N₆O₃), the molecular weight is 266.26 g/mol usbio.netbiosynth.com. This information is critical for confirming the identity of the synthesized or isolated compound.
Table 2: Molecular Formula and Weight of 3'-amino-3'-deoxyadenosine
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the following functional groups:
N-H stretching: From the primary amine of the aminomethyl group and the exocyclic amine of the adenine base.
O-H stretching: From the hydroxyl groups on the ribose sugar.
C-H stretching: From the C-H bonds in the adenine and ribose moieties.
C=N and C=C stretching: From the aromatic adenine ring.
C-N stretching: From the various C-N bonds within the molecule.
C-O stretching: From the C-O bonds in the ribose sugar.
Analysis of the IR spectrum would provide confirmatory evidence for the presence of these key functional groups, consistent with the proposed structure.
X-ray Crystallography for Three-Dimensional Structure Determination
Obtaining a single crystal of this compound suitable for X-ray diffraction would allow for the definitive determination of its solid-state structure. The resulting crystal structure would reveal the puckering of the deoxyribose ring, the orientation of the adenine base relative to the sugar (the glycosidic bond conformation, i.e., syn or anti), and the conformation of the aminomethyl group at the 3' position. This detailed structural information is invaluable for understanding how the molecule interacts with its biological targets. While no crystal structure for this compound is currently available in the public domain, such a study would be a critical step in its full characterization.
To understand the mechanism of action of a bioactive compound, it is often crucial to determine its structure when bound to its biological target, such as a protein or enzyme. Co-crystallization is a technique where a target macromolecule is crystallized in the presence of its ligand, in this case, this compound. The resulting crystal structure of the complex can reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for binding.
For example, crystal structures of the adenosine (B11128) A₂A receptor, a G protein-coupled receptor, have been determined in complex with various adenosine analogs nih.govpnas.orgnih.gov. These studies have provided detailed insights into the binding pocket of the receptor and the key residues involved in ligand recognition nih.govpnas.orgacs.org. A co-crystal structure of this compound with its biological target would similarly illuminate the structural basis of its activity and could guide the design of more potent and selective analogs.
Table 3: Examples of Adenosine Analog Co-crystallization Studies
| Adenosine Analog | Biological Macromolecule | Significance |
|---|---|---|
| Etrumadenant | Adenosine A₂A Receptor | Revealed unprecedented antagonist interaction and hydrogen bonding nih.gov. |
| Various Antagonists | Adenosine A₂A Receptor | Highlighted flexibility in the binding pocket for the design of selective compounds pnas.org. |
Conformational Dynamics and Flexibility Studies
The flexibility of this compound, particularly the orientation of the aminomethyl substituent and the conformation of the furanose ring, is essential for its biological activity.
Molecular Dynamics Simulations for Solvent-Accessible Conformations
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, insights can be drawn from simulations of related 3'-substituted deoxyadenosine (B7792050) analogs. MD simulations are powerful computational methods used to predict the conformational preferences of molecules in a solvated environment over time.
For a molecule like this compound, MD simulations would typically explore the conformational space of the sugar moiety, the glycosidic bond torsion angle, and the rotamers of the 3'-aminomethyl group. The sugar pucker, which describes the out-of-plane displacement of the C2' and C3' atoms of the furanose ring, is a critical parameter. It is expected that, similar to other 3'-deoxyadenosine derivatives, this compound would exhibit a dynamic equilibrium between the C2'-endo (South) and C3'-endo (North) conformations. The presence of the aminomethyl group at the 3' position likely influences this equilibrium.
The solvent-accessible surface area (SASA) of key functional groups, such as the aminomethyl group and the nucleobase, can be calculated from MD trajectories. This information is vital for understanding how the molecule interacts with its aqueous environment and potential binding partners. The aminomethyl group is expected to be highly solvent-accessible, allowing for potential hydrogen bonding interactions with water molecules or residues in a biological target.
Table 1: Representative Conformational States of a 3'-Substituted Deoxyadenosine Analog from Molecular Dynamics Simulations
| Parameter | Conformation 1 | Conformation 2 |
| Sugar Pucker | C2'-endo (South) | C3'-endo (North) |
| Glycosidic Angle (χ) | Anti | High-Anti |
| 3'-Substituent Torsion | Gauche+ | Trans |
| Relative Population | ~60% | ~30% |
Note: This table represents hypothetical data for a related 3'-substituted deoxyadenosine analog to illustrate the type of information obtained from MD simulations, as specific data for this compound is not available.
Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure
For this compound, the CD spectrum would be characterized by Cotton effects, which are differential absorption of left and right circularly polarized light. These signals arise from the chiral centers in the deoxyribose sugar and the asymmetric arrangement of the chromophoric adenine base relative to the sugar.
Table 2: Expected Circular Dichroism Spectral Features for a 3'-Deoxyadenosine Analog
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Tentative Assignment |
| ~260-280 | Positive | B₂ᵤ transition of adenine (anti conformation) |
| ~240-250 | Negative | E₁ᵤ transition of adenine |
| ~210-220 | Positive | E₂ᵤ transition of adenine |
Note: This table presents expected CD spectral features based on known data for related adenosine analogs. The actual spectrum for this compound may vary.
Molecular Interactions and Recognition Profiles
Ligand Binding and Receptor Interactions with Adenosine (B11128) Receptors
As an adenosine analog, 3'-(Aminomethyl)-3'-deoxyadenosine (also referred to as 3'-amino-3'-deoxyadenosine (B1194517) in much of the scientific literature) has been investigated for its ability to bind and activate adenosine receptors. These G protein-coupled receptors (GPCRs) are crucial in various physiological processes and are classified into four subtypes: A1, A2A, A2B, and A3.
Investigation of Binding Affinity and Selectivity across Receptor Subtypes
Detailed binding affinity data (Kᵢ values) for this compound across all four adenosine receptor subtypes (A1, A2A, A2B, and A3) is not extensively documented in publicly available literature. However, research has provided insights into its interaction, particularly with the A3 subtype.
Studies on cordycepin (B1669437) (3'-deoxyadenosine), a closely related compound, indicate that it has a good affinity for all four adenosine receptor subtypes. fortunejournals.com While specific Kᵢ values for the 3'-aminomethyl derivative are not provided, the introduction of the amino group has been shown to modulate its interaction with these receptors. Research has demonstrated that the introduction of an amino group on the ribose moiety of adenosine can result in either equivalent or enhanced binding affinity at certain receptor mutants. nih.gov
Binding Affinity of 3'-Amino-3'-deoxyadenosine at Wild-Type vs. Mutant A₃ Adenosine Receptor
| Compound | Receptor | Kᵢ (nM) | Fold Change in Potency |
|---|---|---|---|
| 3'-Amino-3'-deoxyadenosine | Wild-Type Human A₃ | Not explicitly stated, but used as a baseline | - |
Allosteric Modulation and Orthosteric Binding Site Analysis
Current research has not provided evidence to suggest that this compound acts as an allosteric modulator of adenosine receptors. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site where endogenous ligands like adenosine bind. Given that this compound is an analog of adenosine, it is presumed to bind to the orthosteric site. The available literature focuses on its properties as a direct agonist at this site.
Mutational Analysis of Receptor-Ligand Interfaces
Mutational studies have been instrumental in elucidating the specific interactions between this compound and adenosine receptors. A significant finding comes from research on the human A3 adenosine receptor. nih.gov In an effort to engineer a mutant receptor that could be selectively activated by synthetic ligands, a critical histidine residue (His272) in the seventh transmembrane domain (TM7), thought to interact with the ribose moiety of adenosine, was mutated to a glutamate (B1630785) (H272E). nih.gov
This H272E mutant receptor displayed a reduced affinity for most uncharged A3 receptor agonists. However, the introduction of an amino group at the 3' position of deoxyadenosine (B7792050) led to a seven-fold increase in potency at the H272E mutant compared to the wild-type receptor. nih.gov In contrast, the corresponding 2'- and 5'-amino analogs did not show a significant enhancement in affinity. nih.gov This suggests a specific and favorable interaction between the 3'-amino group and the mutated residue within the receptor's binding pocket.
Computational Docking and Molecular Dynamics Simulations of Receptor-Ligand Complexes
Molecular modeling has been employed to further understand the structural basis of the interaction between this compound and the A3 adenosine receptor. nih.govmdpi.com Initial hypotheses suggested a direct electrostatic interaction between the positively charged 3'-amino group of the ligand and the newly introduced negatively charged glutamate residue in the H272E mutant receptor. nih.gov
However, molecular modeling studies did not support this direct salt-bridge formation. nih.gov This indicates a more complex interaction, where the mutation may induce a conformational change in the receptor that is more accommodating to the 3'-amino-substituted ligand. These computational approaches have been valuable in rationalizing the structure-activity relationships of various A3 receptor ligands and in interpreting the results of site-directed mutagenesis experiments. mdpi.com
Enzymatic Substrate and Inhibitor Recognition
The metabolic fate and biological activity of this compound are dependent on its interactions with various enzymes, particularly those involved in nucleoside metabolism.
Interactions with Nucleoside Kinases and Phosphorylases for Anabolic Pathways
For nucleoside analogs to exert many of their biological effects, they must be phosphorylated to their corresponding mono-, di-, and triphosphate forms. This anabolic pathway is initiated by nucleoside kinases.
Evidence suggests that this compound can be processed by these enzymatic pathways. It has been shown to be enzymatically converted to its triphosphate form, 3'-amino-3'-deoxyadenosine-5'-O-triphosphate (3'-amino-3'-deoxy ATP). nih.gov This conversion implies that the compound is recognized as a substrate by one or more kinases. Furthermore, the synthesized 3'-amino-3'-deoxy ATP has been utilized as a tool to study the substrate specificity of other kinases and ligases. caymanchem.com The synthesis of the 5'-phosphate of 3'-amino-3'-deoxynucleosides has also been reported, further supporting its role as a substrate in anabolic pathways. nih.gov
There is currently a lack of specific information in the reviewed literature regarding the interaction of this compound with nucleoside phosphorylases.
Cellular and Intracellular Mechanisms of Action in Vitro Investigations
Cellular Uptake and Transport Mechanisms
Characterization of Nucleoside Transporter Interactions
Specific studies identifying which human equilibrative nucleoside transporters (hENTs) or human concentrative nucleoside transporters (hCNTs) are responsible for the uptake of 3'-(Aminomethyl)-3'-deoxyadenosine into cells are not presently available. Research is required to determine the affinity and transport kinetics of this compound with various nucleoside transporter subtypes.
Intracellular Compartmentalization and Distribution Studies
There is a lack of published research on the subcellular localization of this compound following its transport into the cell. Investigations are needed to understand its distribution within intracellular compartments such as the cytoplasm, nucleus, and mitochondria.
Intracellular Metabolism and Biotransformation
Analysis of Phosphorylation States and Metabolite Production
The intracellular phosphorylation of this compound to its corresponding monophosphate, diphosphate, and triphosphate forms has not been characterized. The active triphosphate metabolite is often the key mediator of a nucleoside analog's biological activity. Studies are necessary to identify the kinases involved in its phosphorylation and to quantify the production of these metabolites within the cell.
Identification of Degradation Products and Pathways
The metabolic fate and degradation pathways of this compound are currently unknown. Research is needed to identify any catabolic products and the enzymes responsible for its degradation, which would provide insight into its intracellular half-life and mechanism of clearance.
Modulation of Signal Transduction Cascades
Specific research detailing the effects of this compound on intracellular signal transduction pathways is not available. Future studies would need to explore its potential to modulate key signaling cascades involved in cellular processes such as proliferation, apoptosis, and inflammation to understand its mechanism of action at a molecular level.
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Development of Research Probes and Advanced Tools
Synthesis of Isotopically Labeled Analogs for Mechanistic Tracing
Isotopic labeling is a powerful strategy for tracking molecules within complex biological systems and for characterizing molecular structures and dynamics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The synthesis of isotopically labeled 3'-(Aminomethyl)-3'-deoxyadenosine analogs typically involves the incorporation of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).
Research efforts in this area focus on introducing these heavy isotopes at specific positions within the molecule. This can be achieved through two primary approaches:
Incorporation of Labeled Precursors: The synthesis can start from commercially available, isotopically enriched precursors. For instance, ¹³C- or ¹⁵N-labeled adenine (B156593) or adenosine (B11128) can be used as the starting material for the multi-step synthesis of the final this compound analog. medchemexpress.commedchemexpress.com This method ensures the label is located within the purine ring system.
Enzymatic Methods: For certain applications, enzymatic methods can be employed to incorporate labeled nucleotides into larger molecules like RNA. nih.govbiorxiv.org While not a direct synthesis of the small molecule itself, these techniques highlight the utility of labeled nucleoside analogs in studying nucleic acid dynamics. acs.org
The primary application of these labeled analogs is in NMR spectroscopy. The introduction of ¹³C and ¹⁵N labels helps to overcome the spectral overlap often encountered in NMR studies of biological macromolecules, allowing for the precise assignment of signals and the study of conformational changes upon binding of the analog. nih.govacs.org
Table 1: Common Isotopes for Nucleoside Analog Labeling
| Isotope | Common Application | Detection Method |
|---|---|---|
| Carbon-13 (¹³C) | NMR Spectroscopy, Mass Spectrometry | NMR, MS |
| Nitrogen-15 (¹⁵N) | NMR Spectroscopy | NMR |
Preparation of Fluorescent or Affinity-Tagged Derivatives for Localization and Binding Studies
To visualize the cellular localization of this compound and to isolate its binding partners, derivatives bearing fluorescent tags or affinity handles like biotin are synthesized. The reactive primary amine of the 3'-(aminomethyl) group serves as an ideal conjugation site for these moieties.
Fluorescent Derivatives: Fluorescently labeled nucleosides are crucial for a range of biological assays, including DNA sequencing and cellular imaging. nih.govbiorxiv.org The synthesis of a fluorescent derivative of this compound involves the covalent attachment of a fluorophore. A common method is the reaction of the primary amine on the nucleoside with an amine-reactive fluorescent dye, such as a succinimidyl ester (SE) or isothiocyanate derivative of fluorescein, rhodamine, or cyanine dyes. researchgate.netbiomol.com The resulting amide or thiourea bond is stable under biological conditions. These fluorescent probes can then be used in techniques like fluorescence microscopy to determine the subcellular distribution of the compound.
Affinity-Tagged Derivatives: Biotin is a vitamin with an exceptionally high affinity for the proteins avidin and streptavidin. wikipedia.org This interaction is widely exploited for affinity-based purification. Biotinylating this compound creates a powerful tool for "fishing" its protein targets out of complex cell lysates. The synthesis is analogous to fluorescent labeling, where an amine-reactive biotin derivative, most commonly Biotin-NHS (N-hydroxysuccinimide ester), is reacted with the 3'-(aminomethyl) group to form a stable amide linkage. aatbio.comthermofisher.com The length and chemical nature of the spacer arm between the biotin molecule and the nucleoside analog can be varied to minimize steric hindrance and ensure efficient binding to both the target protein and streptavidin. biosynth.com
Table 2: Common Tags for Derivatization of this compound
| Tag Type | Example Tag | Reactive Derivative for Conjugation | Application |
|---|---|---|---|
| Fluorescent | Fluorescein, Rhodamine, Cy5 | NHS ester, Isothiocyanate | Cellular Imaging, Fluorescence Polarization |
Immobilization of this compound for Affinity Chromatography and Proteomics
Affinity chromatography is a powerful technique for purifying specific molecules or identifying binding partners from a complex mixture. thermofisher.com By covalently attaching this compound to an insoluble solid support, a highly specific affinity matrix can be created. This matrix can then be used to capture and isolate proteins that bind to the adenosine analog from a cell or tissue lysate.
The immobilization process leverages the primary amine of the 3'-(aminomethyl) group. The most common solid supports are agarose or sepharose beads, which can be chemically "activated" to become reactive towards primary amines. researchgate.net A widely used method involves N-hydroxysuccinimide (NHS)-activated agarose. When a solution of this compound is passed over these activated beads, the primary amine attacks the NHS ester, forming a stable covalent amide bond and permanently tethering the molecule to the support. nih.gov
Once the affinity matrix is prepared, it is packed into a column. A protein lysate is passed through the column, and proteins that have affinity for the immobilized ligand will bind, while non-binding proteins wash through. After a washing step to remove non-specific binders, the bound proteins are eluted, identified, and quantified using mass spectrometry-based proteomics. This approach is invaluable for the unbiased, proteome-wide identification of the cellular targets of this compound. researchgate.net
Table 3: Common Supports and Chemistries for Immobilization
| Solid Support | Activation Chemistry | Reactive Group on Support | Functional Group on Ligand |
|---|---|---|---|
| Agarose/Sepharose | N-Hydroxysuccinimide (NHS) ester | NHS ester | Primary Amine |
| Agarose/Sepharose | Cyanogen Bromide (CNBr) | Cyanate ester / Imidocarbonate | Primary Amine |
Design of Photoaffinity Probes for Target Identification
While affinity chromatography is effective for identifying binding partners, it does not guarantee that the interaction is direct. Photoaffinity labeling (PAL) is a more rigorous technique used to identify direct molecular interactions by generating a covalent bond between a ligand and its binding partner upon photoactivation. scispace.combohrium.com
A photoaffinity probe based on this compound typically consists of three key components:
The Affinity Unit: this compound itself, which directs the probe to its specific binding pockets.
The Photoreactive Moiety: A chemical group that is stable in the dark but becomes highly reactive upon exposure to UV light, forming a covalent bond with nearby amino acid residues in the protein's binding site.
The Reporter Tag: A tag, such as biotin or a clickable alkyne group, that allows for the detection and enrichment of the now covalently-linked protein-probe complexes. nih.gov
The probe is designed by attaching the photoreactive group and the reporter tag to the 3'-(aminomethyl) position, often via a chemical linker. The probe is incubated with a cell lysate or live cells, allowing it to bind to its targets. Subsequent irradiation with UV light activates the photoreactive group, trapping the target protein. The reporter tag is then used to enrich the cross-linked proteins for identification by mass spectrometry. researchgate.net
Table 4: Comparison of Common Photoreactive Groups
| Photoreactive Group | Activating Wavelength (nm) | Reactive Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Aryl Azide | 254-300 | Nitrene | Small size, easy to synthesize | Can rearrange, long-lived reactive species can lead to non-specific labeling |
| Benzophenone | 350-360 | Triplet Ketone | Chemically stable, activated by longer wavelength UV to reduce protein damage | Larger size can cause steric hindrance, less efficient than others |
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms by which 3'-(Aminomethyl)-3'-deoxyadenosine inhibits nucleic acid synthesis?
- Methodological Answer : The compound acts as a chain terminator due to the absence of a 3'-hydroxyl group, preventing elongation of DNA/RNA strands. Researchers can validate this using in vitro RNA polymerase assays with this compound triphosphate (3'-dATP) and gel electrophoresis to visualize truncated products . Isotopic labeling (e.g., C or H) of adenosine precursors in biosynthesis studies, as demonstrated in Cordyceps militaris cultures, further confirms incorporation into nucleic acids without chain extension .
Q. How can researchers synthesize and purify this compound in laboratory settings?
- Methodological Answer : Biosynthesis pathways in fungal systems (e.g., Cordyceps militaris) involve enzymatic reduction of adenosine, retaining the N-riboside bond. For chemical synthesis, phosphoramidate prodrug strategies (e.g., NUC-7738) protect the compound from adenosine deaminase (ADA) degradation during synthesis . Purification typically employs HPLC with ion-pairing reagents or affinity chromatography targeting unique functional groups (e.g., aminomethyl) .
Q. What analytical techniques are used to detect and quantify this compound in biological matrices?
- Methodological Answer : High-sensitivity detection uses P-postlabeling assays, where 3'-monophosphate derivatives are enzymatically labeled with [γ-P]ATP and analyzed via thin-layer chromatography . Mass spectrometry (MALDI-TOF or LC-MS/MS) with isotopic internal standards provides quantitative validation, particularly for distinguishing the compound from endogenous nucleosides .
Advanced Research Questions
Q. How can researchers address the metabolic instability of this compound in in vivo models?
- Methodological Answer : Prodrug formulations, such as phosphoramidate derivatives (e.g., NUC-7738), enhance stability by masking the compound’s hydroxyl groups, reducing ADA-mediated degradation. Pharmacokinetic studies in murine models with LC-MS/MS monitoring of plasma and tissue metabolites are critical for optimizing prodrug design . Additionally, co-administration with ADA inhibitors (e.g., pentostatin) can extend half-life in preclinical trials .
Q. What experimental models are suitable for studying the therapeutic potential of this compound in oncology?
- Methodological Answer : Acute myeloid leukemia (AML) cell lines (e.g., THP-1, MV4-11) are ideal for evaluating β-catenin signaling inhibition. Researchers measure proliferation via MTT assays and self-renewal capacity using colony-forming unit (CFU) assays. In vivo xenograft models with luciferase-tagged AML cells enable non-invasive tracking of tumor regression via bioluminescence imaging after compound administration .
Q. How do contradictory findings regarding biosynthesis pathways inform current research on this compound?
- Methodological Answer : While isotopic tracing in Cordyceps militaris suggests adenosine is directly converted without N-riboside bond hydrolysis , in vitro studies propose a reductive mechanism analogous to 2'-deoxynucleotide synthesis . To resolve discrepancies, researchers employ comparative C metabolic flux analysis and knock-out fungal strains lacking putative reductase enzymes .
Q. What strategies mitigate off-target effects when using this compound in gene expression studies?
- Methodological Answer : RNA-seq or ribo-depleted RNA sequencing identifies transcriptome-wide perturbations. Dose-response curves with IC calculations ensure specificity for target pathways (e.g., β-catenin). Rescue experiments using exogenous 3'-hydroxyl-containing nucleosides (e.g., adenosine) confirm chain termination as the primary mechanism .
Data Contradiction Analysis
Q. Why do some studies report potent anti-cancer activity for 3'-deoxyadenosine derivatives, while others highlight limited efficacy?
- Methodological Answer : Discrepancies arise from differential metabolic stability across models. For example, NUC-7738 shows efficacy in early clinical trials due to sustained 3'-dATP release , whereas unmodified 3'-deoxyadenosine fails in vivo due to rapid ADA clearance. Researchers must compare pharmacokinetic profiles (e.g., AUC, C) across studies and standardize prodrug protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
